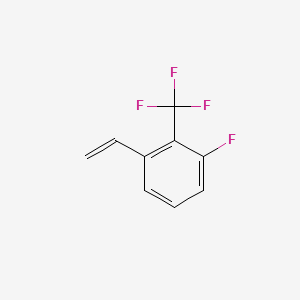
1-Fluoro-2-(trifluoromethyl)-3-vinylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-2-(trifluoromethyl)-3-vinylbenzene is an organic compound with the molecular formula C9H6F4 It is a derivative of benzene, where a fluorine atom, a trifluoromethyl group, and a vinyl group are substituted at the 1, 2, and 3 positions, respectively
Métodos De Preparación
The synthesis of 1-Fluoro-2-(trifluoromethyl)-3-vinylbenzene can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance. Another approach involves the direct fluorination of a suitable precursor using electrophilic fluorinating agents .
Industrial production methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity. The choice of method depends on factors such as the availability of starting materials, cost, and desired scale of production.
Análisis De Reacciones Químicas
1-Fluoro-2-(trifluoromethyl)-3-vinylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
1-Fluoro-2-(trifluoromethyl)-3-vinylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its use in drug development, particularly for designing molecules with improved pharmacokinetic properties.
Mecanismo De Acción
The mechanism by which 1-Fluoro-2-(trifluoromethyl)-3-vinylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to changes in enzyme activity or receptor binding, influencing various biochemical pathways .
Comparación Con Compuestos Similares
1-Fluoro-2-(trifluoromethyl)-3-vinylbenzene can be compared with other fluorinated benzene derivatives, such as:
1-Fluoro-2-(trifluoromethyl)benzene: Lacks the vinyl group, resulting in different reactivity and applications.
1-Fluoro-3-(trifluoromethyl)benzene: The position of the trifluoromethyl group affects the compound’s electronic properties and reactivity.
1-Fluoro-4-(trifluoromethyl)benzene: Similar to the 3-substituted isomer but with different steric and electronic effects.
The uniqueness of this compound lies in the combination of its substituents, which confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
1-ethenyl-3-fluoro-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4/c1-2-6-4-3-5-7(10)8(6)9(11,12)13/h2-5H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDXIULGMLDQJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C(=CC=C1)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-4-yl)propanoicacid](/img/structure/B8221293.png)
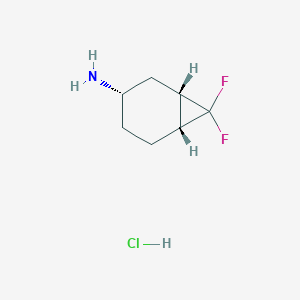
![tert-butyl (6R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B8221322.png)
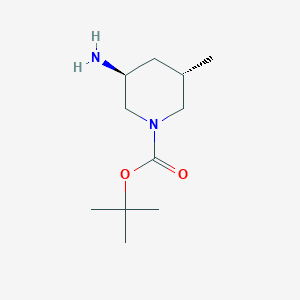
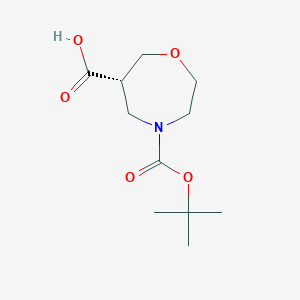
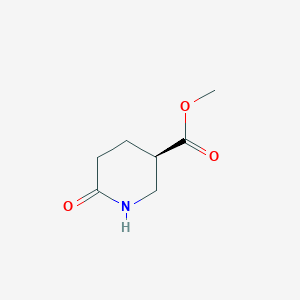
![(4-(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-((3-fluorobenzyl)oxy)-3-methoxyphenyl)methanone](/img/structure/B8221344.png)
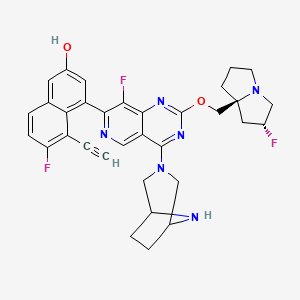
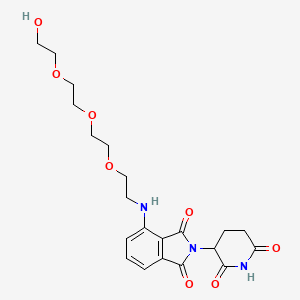
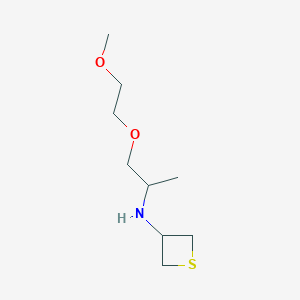
![7-Chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8221392.png)
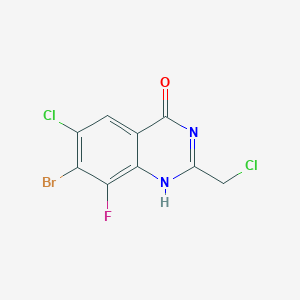
![7-Methylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B8221397.png)
![tert-butyl (1S,4R,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B8221399.png)
